ジイミノスクシノニトリル

説明

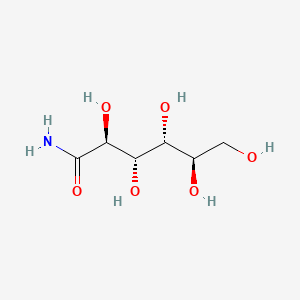

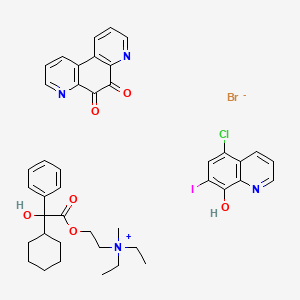

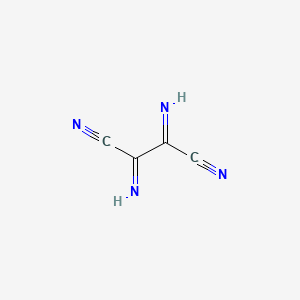

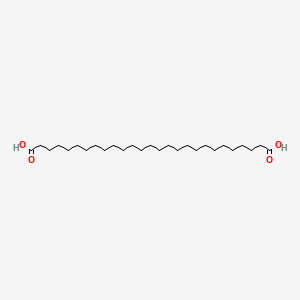

Diiminosuccinonitrile, also known as Diiminosuccinonitrile, is a useful research compound. Its molecular formula is C4H2N4 and its molecular weight is 106.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diiminosuccinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diiminosuccinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プレバイオティック縮合剤

DISNは、HCNの四量体であるジアミノマレオンニトリルのFe3+酸化によって容易に生成されます . 特にリン酸エステルの形成において、プレバイオティック縮合剤として調査されています . 反応はジメチルホルムアミド溶液中で行われ、DISNはウリジンのリン酸化を13%の収率でUMPの異性体の混合物に作用させます .

ウリジンのリン酸化

DISNはウリジンのリン酸化を促進するために使用されてきました。 この反応はジメチルホルムアミド溶液中で行われ、UMPの異性体の混合物を13%の収率で生成します .

AMPとUMPの環化

DISNは、3'-AMPと3'-UMPの環化を対応する2',3'-環状リン酸塩に促進することがわかった。 この反応は、2価の金属イオンの存在下、pH 6の水溶液中で60°Cで40〜50%という高い収率で進行します .

鉄(II)錯体の合成

DISNは、その鉄(II)錯体の合成に使用されてきました。 ジイミノスクシノニトリルとその鉄(II)錯体の結晶構造が研究されています .

マイクロ波支援合成

DISNは、2-アリール-4,5-ジカルボニトリルイミダゾール誘導体のマイクロ波支援合成に使用されてきました。 このワンステップ反応は、HNO3を金属フリー触媒および強力な酸化剤として使用して、芳香族アルデヒドと2,3-ジアミノマレオンニトリル(DAMN)を伴います .

作用機序

- DISN is readily formed by the Fe3+ oxidation of diaminomaleonitrile, which itself is a tetramer of hydrogen cyanide (HCN) .

- Its primary target is uridine , a nucleoside found in RNA. When DISN reacts with uridine, it leads to the phosphorylation of uridine in 13% yield, resulting in a mixture of the isomers of UMP (uridine monophosphate) .

- In dimethylformamide (DMF) solution, DISN catalyzes the cyclization of 3′-AMP (adenosine monophosphate) and 3′-UMP to their corresponding 2′,3′-cyclic phosphates. These reactions proceed with yields as high as 40–50% at 60°C in pH 6 aqueous solutions in the presence of divalent metal ions .

- The metal ions (such as Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Mg2+, and Fe2+) play a crucial role in facilitating this cyclization process .

- Interestingly, DISN does not significantly affect the conversion of adenosine to AMP or 5′-AMP to 5′-ADP in aqueous solution .

- The cyclization reactions mediated by DISN are significant because they mimic potential steps in the prebiotic synthesis of ribonucleic acid (RNA) derivatives .

- These cyclic phosphates are essential components of RNA, suggesting that DISN’s action could have played a role in the early emergence of RNA-based life .

- These cyclic phosphates may have contributed to the formation of RNA building blocks in prebiotic environments .

- The choice of buffer (e.g., acetate vs. imidazole) affects the yield of cyclic phosphate .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

生化学分析

Biochemical Properties

Diiminosuccinonitrile plays a significant role in biochemical reactions, particularly in the phosphorylation of nucleotides. It has been observed to effect the phosphorylation of uridine to a mixture of uridine monophosphate isomers in dimethylformamide solution . This reaction is facilitated by the presence of divalent metal ions, which enhance the yield of cyclic phosphate products. Diiminosuccinonitrile interacts with various enzymes and biomolecules, including uridine and adenosine, although it does not convert adenosine to adenosine monophosphate or adenosine monophosphate to adenosine diphosphate in aqueous solutions .

Cellular Effects

Diiminosuccinonitrile influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to affect the cyclization of nucleotides, leading to the formation of cyclic phosphates. These cyclic phosphates play a crucial role in cellular signaling and metabolic regulation. The presence of diiminosuccinonitrile in cellular environments can alter the levels of cyclic nucleotides, thereby impacting cell function and metabolism .

Molecular Mechanism

The molecular mechanism of diiminosuccinonitrile involves its interaction with nucleotides and divalent metal ions. Diiminosuccinonitrile facilitates the cyclization of nucleotides by forming complexes with metal ions, which act as catalysts in the reaction. This interaction leads to the formation of cyclic phosphates, which are essential for various biochemical processes. The binding of diiminosuccinonitrile to nucleotides and metal ions is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diiminosuccinonitrile have been observed to change over time. The stability and degradation of diiminosuccinonitrile are influenced by factors such as pH, temperature, and the presence of metal ions. Long-term studies have shown that diiminosuccinonitrile can maintain its activity in aqueous solutions at pH 6 and 60°C, with yields of cyclic phosphates reaching up to 50% . The stability of diiminosuccinonitrile decreases in the presence of certain buffers, such as acetate buffer, which can reduce the yield of cyclic phosphates .

Dosage Effects in Animal Models

The effects of diiminosuccinonitrile vary with different dosages in animal models. Studies have shown that higher concentrations of diiminosuccinonitrile can lead to increased yields of cyclic phosphates, while lower concentrations result in reduced yields. At high doses, diiminosuccinonitrile may exhibit toxic effects, including disruption of cellular processes and metabolic imbalances. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Diiminosuccinonitrile is involved in metabolic pathways related to nucleotide phosphorylation and cyclization. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of cyclic phosphates. These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biochemical processes. The presence of diiminosuccinonitrile can influence metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, diiminosuccinonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of diiminosuccinonitrile in specific cellular compartments. The transport and distribution of diiminosuccinonitrile are essential for its activity and function, as they influence its availability for biochemical reactions .

Subcellular Localization

Diiminosuccinonitrile exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of diiminosuccinonitrile is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment to exert its effects .

特性

IUPAC Name |

ethanediimidoyl dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFLTGRGLUCRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N)C(=N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951016 | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28321-79-1 | |

| Record name | 2,3-Diiminobutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28321-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiminosuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiminosuccinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Methoxy(methyl)phosphoryl]sulfanylhexane](/img/structure/B1215838.png)